N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chloro-cyanophenyl group and a hydroxy-methylthiophenyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-cyanophenyl intermediate: This can be achieved through the chlorination of 2-cyanophenyl compounds using reagents such as thionyl chloride.
Preparation of the 2-hydroxy-2-(4-(methylthio)phenyl)ethyl intermediate: This involves the hydroxylation of 4-(methylthio)phenyl compounds, often using oxidizing agents like hydrogen peroxide.
Coupling reaction: The final step involves coupling the two intermediates through an oxalamide linkage, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of functional groups like the nitrile and hydroxy groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide: Lacks the chloro group, which may influence its binding affinity to certain targets.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and methylthio groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-26-14-6-3-11(4-7-14)16(23)10-21-17(24)18(25)22-15-8-13(19)5-2-12(15)9-20/h2-8,16,23H,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICGSDCSEUKBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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